molecular formula C19H18FN3O B2782496 4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile CAS No. 2415572-28-8

4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile

Cat. No. B2782496
CAS RN: 2415572-28-8
M. Wt: 323.371
InChI Key: GSIAXGRJCQYQBU-UHFFFAOYSA-N
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Description

4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile, also known as BOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. BOPP is a piperazine derivative that has been shown to exhibit promising bioactivity against various diseases, making it a potential candidate for drug development.

Scientific Research Applications

Caspase Inhibitors for Treating Cardiovascular Diseases

This compound is related to a class of molecules that have been identified as caspase inhibitors . These inhibitors are used in the treatment of cardiovascular diseases . The inhibition of caspases, which are a family of protease enzymes playing essential roles in programmed cell death (apoptosis), can help in reducing the damage caused by these diseases .

Anti-Inflammatory Applications

A metabolite of a similar compound has shown anti-inflammatory activity . Non-steroidal anti-inflammatory drugs (NSAIDs) are a popular class of medications, but they have some drawbacks such as gastrointestinal, cardiovascular, hepatic, renal, and other complications . The development of new NSAIDs with pronounced anti-inflammatory and analgesic activities and a very low toxicity is an active area of research .

Antimicrobial Activity

Some piperazine derivatives have shown antimicrobial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Synthesis of New Compounds

The compound can be used in the synthesis of new compounds . For example, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized with new methods from 4-tert-octylphenol via bromination, benzyl protection and halogen exchange reaction . Improved yield and easy purification benefit this method .

properties

IUPAC Name

4-[(4-benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c20-18-10-16(11-21)6-7-17(18)13-22-8-9-23(19(24)14-22)12-15-4-2-1-3-5-15/h1-7,10H,8-9,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIAXGRJCQYQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1CC2=C(C=C(C=C2)C#N)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile

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